KW-2449

Descripción general

Descripción

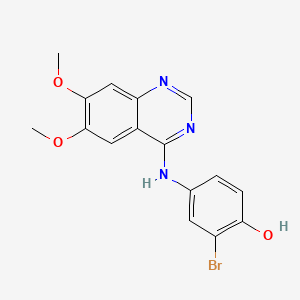

KW-2449 es un novedoso inhibidor de múltiples quinasas que se dirige a varias quinasas, incluyendo la tirosina quinasa 3 similar a FMS, la tirosina quinasa 1 de Abelson, la tirosina quinasa 1 de Abelson con la mutación T315I y la quinasa Aurora . Ha demostrado un potencial significativo en el tratamiento de la leucemia, particularmente en casos con mutaciones de la tirosina quinasa 3 similar a FMS o resistencia al imatinib .

Aplicaciones Científicas De Investigación

KW-2449 ha sido ampliamente estudiado por sus aplicaciones en varios campos:

Química: Sirve como compuesto modelo para estudiar la inhibición de quinasas y el desarrollo de nuevos inhibidores.

Biología: this compound se utiliza para investigar el papel de las quinasas en la señalización celular y la progresión del cáncer.

Mecanismo De Acción

KW-2449 ejerce sus efectos inhibiendo múltiples quinasas, incluyendo la tirosina quinasa 3 similar a FMS, la tirosina quinasa 1 de Abelson y la quinasa Aurora . Al unirse a los sitios activos de estas quinasas, this compound previene su fosforilación y activación posterior . Esta inhibición interrumpe las vías de señalización clave involucradas en la proliferación y supervivencia celular, lo que lleva al arresto del ciclo celular y la apoptosis en las células leucémicas . La capacidad del compuesto para dirigirse a múltiples quinasas simultáneamente aumenta su eficacia contra varios tipos de leucemia .

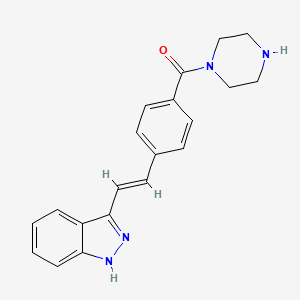

Métodos De Preparación

La síntesis de KW-2449 implica múltiples pasos, comenzando con la preparación de intermedios clave. La ruta sintética generalmente incluye la formación de un derivado de indazol, que luego se acopla con una porción de benzoyl piperazina . Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza . Los métodos de producción industrial para this compound están diseñados para escalar estos procedimientos de laboratorio manteniendo la coherencia y la calidad .

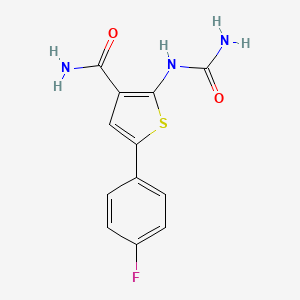

Análisis De Reacciones Químicas

KW-2449 se somete a varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos funcionales del compuesto, alterando potencialmente su actividad.

Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura del compuesto, afectando su afinidad de unión a las quinasas diana.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas . Los productos principales formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados que pueden exhibir diferentes actividades biológicas .

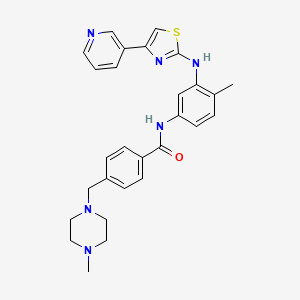

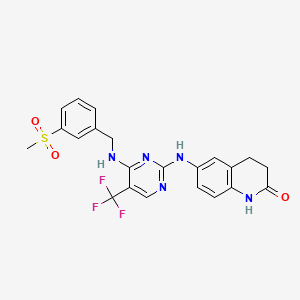

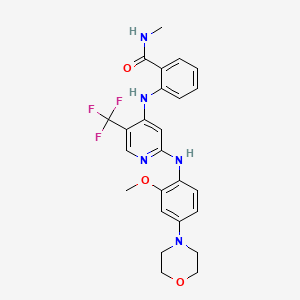

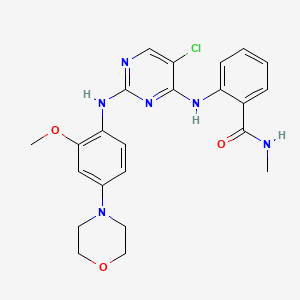

Comparación Con Compuestos Similares

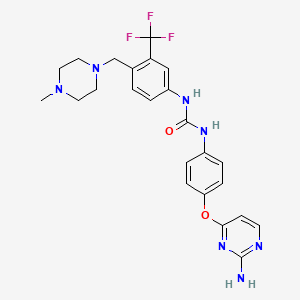

KW-2449 es único debido a su capacidad para inhibir múltiples quinasas con alta potencia. Los compuestos similares incluyen:

Lestaurtinib: Otro inhibidor de la tirosina quinasa 3 similar a FMS, pero con diferente selectividad de quinasa.

Midostaurin: Se dirige a la tirosina quinasa 3 similar a FMS y otras quinasas, pero con un mecanismo de acción diferente.

Sorafenib: Un inhibidor de múltiples quinasas con inhibición de quinasas más amplia pero diferentes aplicaciones clínicas.

La combinación única de this compound de objetivos de quinasa y alta potencia lo convierte en un candidato prometedor para el tratamiento de la leucemia, particularmente en casos con resistencia a otros tratamientos .

Propiedades

IUPAC Name |

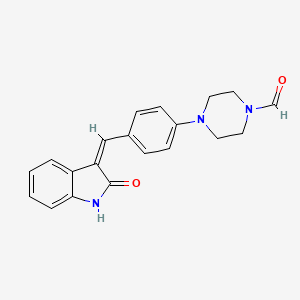

[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLKKYCXAOBSRM-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026046 | |

| Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841258-76-2, 1000669-72-6 | |

| Record name | KW-2449 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841258762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KW 2449 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000669726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KW-2449 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D9N67F58G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1684530.png)

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)